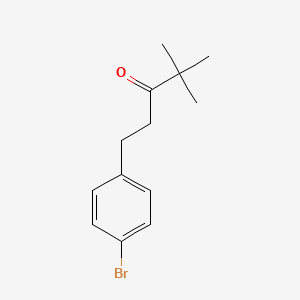
1-(4-Bromophenyl)-4,4-dimethylpentan-3-one
Overview
Description
1-(4-Bromophenyl)-4,4-dimethylpentan-3-one, also known as 4-bromo-1-methyl-4-pentanone, is a synthetic organic compound with a range of applications in the fields of pharmaceuticals, materials science, and biochemistry. It is a colorless liquid with a sweet, pungent odor and a boiling point of 177°C. This compound has been studied for its potential use in the synthesis of various organic compounds and its ability to act as an inhibitor of enzymes and receptors.
Scientific Research Applications
Synthesis and Crystal Structure
- The compound has been utilized in the synthesis of complex organic structures. For instance, Xiang (2009) synthesized a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, which demonstrated interesting crystallographic properties such as a distorted boat conformation of the pyridine ring and a half-chair conformation of another six-membered ring, showcasing its potential in the study of molecular geometry and intermolecular interactions (Xiang, 2009).
Cytotoxic Evaluation
- Research by Dimmock et al. (1995) explored the cytotoxic effects of mesna adducts of similar compounds. They found that these adducts had similar activity towards P388 cells and human tumor cell lines compared to precursor enones, indicating potential in cancer research (Dimmock et al., 1995).
Comparative Studies in Organic Chemistry
- Bailey, Mealy, and Wiberg (2002) conducted a comparative study of anionic and radical cyclization for the preparation of 1,3-dimethylindans using substrates related to 1-(4-Bromophenyl)-4,4-dimethylpentan-3-one. Their research contributes to understanding the selectivity and efficiency of different cyclization methods in organic synthesis (Bailey, Mealy, & Wiberg, 2002).
Molecular Structure and Spectral Investigation
- A study by Asiri et al. (2016) on a similar compound, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, provided insights into molecular structure and spectral properties. This research is significant for understanding the electronic and optical properties of such compounds (Asiri et al., 2016).
Conformational Analysis in Chemistry
- Göttlich, Schopfer, Stahl, and Hoffmann (1997) examined 3,5-Dimethylhexene Derivatives, subunits of polyketide derived natural products, which are structurally related to this compound. Their research contributes to the understanding of conformational analysis in organic compounds (Göttlich et al., 1997).
Applications in Antifungal Research
- Buchta et al. (2004) explored the in vitro activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones, which have structural similarities to this compound, against common and emerging yeasts and molds. This research suggests potential applications in developing antifungal agents (Buchta et al., 2004).
Electrophilic Cyclization Studies
- Sniady, Morreale, and Dembinski (2007) investigated electrophilic cyclization using N-Iodosuccinimide, which involved compounds related to this compound. This research provides valuable insights into the synthesis of complex organic structures (Sniady, Morreale, & Dembinski, 2007).
properties
IUPAC Name |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISHQVCAWSFGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





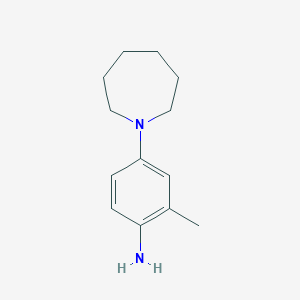
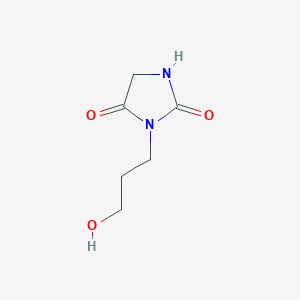
![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)
![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)

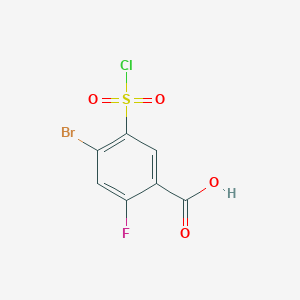
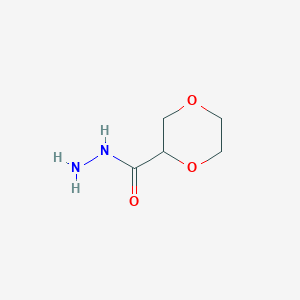
![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517805.png)



